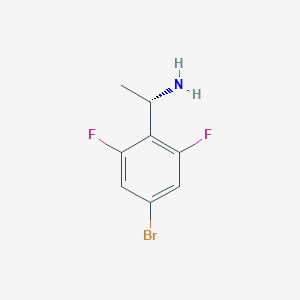

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-bromo-2,6-difluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEWVQWENMZJIB-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1F)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications in Organic Synthesis and Chemical Building Block Utilization

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine as a Versatile Chiral Synthon

This compound is a prime example of a versatile chiral synthon, a molecule whose stereochemically defined structure is used to introduce a specific chiral center into a larger target molecule. The importance of chiral amines as building blocks for drugs and pharmaceuticals is widely recognized. mdpi.com The key features that contribute to its versatility are the stereochemically pure ethylamine (B1201723) side chain and the multi-functionalized aromatic ring.

The "(S)" configuration at the alpha-carbon is crucial for creating enantiomerically pure target molecules, which is of high importance in pharmaceutical chemistry to avoid potential issues associated with racemic drugs. nih.gov The primary amine group serves as a nucleophile or can be readily converted into other functional groups, while the bromo- and difluoro-substituents on the phenyl ring provide sites for further chemical elaboration and modulate the electronic properties of the molecule.

| Structural Feature | Role as a Chiral Synthon | Significance |

|---|---|---|

| (S)-Stereocenter | Introduces a specific 3D orientation into the target molecule. | Essential for creating enantiomerically pure compounds, critical for biological specificity and efficacy. |

| Primary Amine (-NH2) | Acts as a versatile nucleophilic handle for forming amides, sulfonamides, and other nitrogen-containing structures. | Allows for straightforward incorporation into peptide backbones, heterocyclic systems, and other complex architectures. |

| 4-Bromo Substituent | Serves as a reactive site for cross-coupling reactions. | Enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating molecular diversification. |

| 2,6-Difluoro Substituents | Modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the molecule. | Can enhance binding affinity to biological targets and improve pharmacokinetic profiles of derivative compounds. |

Integration into Complex Molecular Architectures through C-N and C-C Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring of this compound is pivotal for its integration into larger, more complex molecules via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-N Cross-Coupling: The Buchwald-Hartwig amination is a prominent example of a C-N cross-coupling reaction. In this context, the bromo-substituted ring of the ethanamine derivative can be coupled with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction allows for the direct attachment of the chiral fragment to various nitrogen-containing scaffolds. Research has shown that the combination of a palladium catalyst (like Pd(OAc)2 or Pd2(dba)3), a suitable ligand (such as Xantphos), and a base (like Cs2CO3) is effective for coupling bromoarenes with amines, yielding the desired products in high yields. beilstein-journals.org

C-C Cross-Coupling: The Suzuki cross-coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net The 4-bromo position of this compound makes it an ideal substrate for Suzuki reactions. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, or vinyl groups at this position, significantly increasing the structural diversity of the resulting molecules.

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalytic System | Resulting Structure |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)2) | C-C | Pd(PPh3)4 / K2CO3 | (S)-1-(4-R-2,6-difluorophenyl)ethanamine |

| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N | Pd2(dba)3 / Xantphos / Cs2CO3 | (S)-N-R-4-(amino)-2,6-difluorophenylethanamine |

| Heck Coupling | Alkene (R-CH=CH2) | C-C | Pd(OAc)2 / P(o-tolyl)3 / Et3N | (S)-1-(4-(R-vinyl)-2,6-difluorophenyl)ethanamine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | PdCl2(PPh3)2 / CuI / Et3N | (S)-1-(4-(R-alkynyl)-2,6-difluorophenyl)ethanamine |

Development of Diverse Chiral Amine Derivatives and Scaffolds

The strategic functionalization of this compound provides access to a wide array of novel chiral amine derivatives and molecular scaffolds. These new structures serve as valuable starting points for medicinal chemistry programs and materials science.

Derivatization can occur at two primary sites: the amine group and the aromatic ring.

Amine Functionalization: The primary amine can be acylated, sulfonated, alkylated, or used in reductive amination to introduce a variety of substituents. This allows for the systematic modification of the group's size, polarity, and hydrogen bonding capability.

Aromatic Ring Functionalization: As discussed, the bromine atom is a handle for cross-coupling reactions. The products of these reactions can themselves be further modified, leading to the construction of complex, polycyclic, and highly functionalized scaffolds. For example, a Suzuki coupling can introduce a new aromatic ring, which can then undergo its own set of functionalization reactions.

This dual approach enables the generation of large libraries of related compounds from a single chiral building block, facilitating the exploration of structure-activity relationships (SAR). The development of novel scaffolds is a key objective in drug discovery, aiming to create unique molecular frameworks that can interact with biological targets in new ways. mdpi.com The process of modifying the initial synthon provides a pathway to access these diverse chiral amine derivatives. nih.gov

Contribution to Expanding the Chemical Space for Advanced Research

The concept of "chemical space" refers to the vast, multidimensional ensemble of all possible small molecules. bath.ac.uk A significant challenge in drug discovery is to synthesize and explore novel regions of this space to identify molecules that can interact with new or difficult-to-drug biological targets. csmres.co.uk

This compound contributes to this exploration in several ways:

Stereochemical Complexity: It introduces a defined stereocenter, increasing the three-dimensional complexity of the molecules it helps to build. Natural products, which are often successful modulators of difficult targets, are characterized by their greater stereochemical complexity. csmres.co.uk

Fluorine Content: The presence of two fluorine atoms is significant. Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability, membrane permeability, and binding affinity. Building blocks containing fluorine are thus highly sought after.

Scaffold Diversity: By serving as a platform for extensive derivatization through cross-coupling and amine chemistry, it allows chemists to generate novel scaffolds that are underrepresented in existing compound libraries. This expansion of accessible structures increases the probability of finding hits for novel biological targets. nih.gov

By providing a reliable route to novel, structurally complex, and functionally diverse chiral molecules, building blocks like this compound are indispensable tools for pushing the boundaries of medicinal chemistry and materials science.

In Depth Spectroscopic and Theoretical Characterization for Research Advancement

Advanced Spectroscopic Probes for Chiral Purity and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity, chiral purity, and conformational properties of (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine.

Ensuring the enantiomeric purity of a chiral compound is paramount in many chemical and pharmaceutical applications. Several spectroscopic techniques are employed to determine the enantiomeric excess (ee) of chiral amines like this compound.

One primary method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents. These agents, which can be either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), interact with the enantiomers to form transient diastereomeric complexes. asdlib.org These complexes exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. For primary amines, CDAs such as 2-formylphenylboronic acid in combination with enantiopure 1,1'-bi-2-naphthol (B31242) can create diastereoisomeric iminoboronate esters with well-resolved signals in the ¹H NMR spectrum. nih.gov The integration of these distinct signals provides a direct measure of the enantiomeric excess. nih.gov

Given the presence of fluorine atoms in the target molecule, ¹⁹F NMR spectroscopy offers a particularly sensitive method for enantiodiscrimination. rsc.org Derivatization with a chiral reagent containing a fluorine probe can lead to large chemical shift differences between the resulting diastereomers, facilitating accurate ee determination. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) , while a separative technique, relies on spectroscopic detectors (e.g., UV-Vis) for quantification. It is a benchmark method for determining enantiomeric purity. The differential interaction of enantiomers with a chiral stationary phase leads to different retention times, and the area under each peak corresponds to the relative amount of each enantiomer.

The following table summarizes key spectroscopic methods for determining enantiomeric excess.

| Method | Principle | Advantages | Typical Application |

| ¹H NMR with Chiral Agents | Formation of diastereomeric complexes with distinct chemical shifts. asdlib.org | Rapid analysis, no need for physical separation, structural information. | Quantification of enantiomers in solution using chiral solvating or derivatizing agents. nih.gov |

| ¹⁹F NMR with Chiral Agents | High sensitivity of the ¹⁹F nucleus to its chemical environment, leading to large shift differences in diastereomers. rsc.org | High resolution and sensitivity, simpler spectra compared to ¹H NMR. | Analysis of fluorinated chiral compounds after derivatization with a fluorinated chiral agent. rsc.org |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Sensitive to stereochemistry, can be used for rapid screening. | Training multivariate regression models to predict ee from a series of CD spectra. nih.gov |

| Chiral HPLC-UV | Chromatographic separation on a chiral stationary phase followed by UV detection. | High accuracy and precision, widely applicable. | Baseline separation and quantification of enantiomers. |

Determining the absolute configuration and preferred three-dimensional structure (conformation) is crucial for understanding a molecule's properties. Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.org The resulting spectrum is highly sensitive to the absolute configuration of a chiral molecule. nih.gov By comparing the experimental VCD spectrum of this compound with spectra predicted by quantum chemical calculations for the (S) and (R) enantiomers, the absolute configuration can be unambiguously assigned. dtic.mil

Furthermore, VCD is sensitive to the molecule's conformational landscape. Studies on analogous molecules like (S)-(+)-1-bromo-2-methylbutane have shown that the experimental VCD spectrum can only be accurately reproduced by calculations that consider a Boltzmann-weighted average of the most stable conformers. researchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the predominant conformations of this compound in solution. researchgate.net

Single-crystal X-ray diffraction provides the most definitive structural information, including absolute configuration, bond lengths, and bond angles in the solid state. researchgate.netgrowingscience.com While obtaining a suitable crystal can be a challenge, the resulting crystal structure serves as an invaluable benchmark for validating computational models and understanding intermolecular interactions in the crystalline lattice. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Theoretical calculations and simulations provide atomic-level insights that complement experimental data, offering a deeper understanding of the molecule's structure, reactivity, and dynamics.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. dntb.gov.uaresearchgate.net For this compound, DFT calculations can be used to optimize the molecular geometry and compute various electronic descriptors. semanticscholar.org

Key properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

The table below lists important parameters derived from quantum chemical calculations.

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability; higher energy indicates greater reactivity towards electrophiles. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability; lower energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. dntb.gov.ua | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dntb.gov.ua |

| Molecular Electrostatic Potential | 3D map of the electronic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Calculated charge distribution on each atom. | Provides insight into the polarity and reactivity of different parts of the molecule. |

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and predicting their outcomes. By modeling the reaction pathway for the synthesis of this compound, researchers can gain insights into the factors controlling stereoselectivity.

Using DFT, it is possible to locate and characterize the energetics of reactants, transition states, intermediates, and products. The calculated activation energies for different possible pathways allow for the prediction of the most favorable reaction mechanism. For chiral syntheses, computational models can explain the origin of enantioselectivity by comparing the transition state energies leading to the (S) and (R) products. This understanding is invaluable for optimizing reaction conditions to maximize the yield of the desired enantiomer.

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com An MD simulation models the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals the accessible conformations and the transitions between them. nih.gov

For this compound, MD simulations can be used to:

Explore the Conformational Space: The ethylamine (B1201723) side chain can rotate around several bonds, leading to multiple possible conformations (rotamers). MD simulations can sample these different conformations, providing a comprehensive view of the molecule's conformational landscape. elifesciences.org

Identify Stable Conformers: By analyzing the simulation trajectory, it is possible to identify the most frequently visited and therefore most stable conformations in a given environment (e.g., in a specific solvent).

Understand Molecular Flexibility: MD simulations provide detailed information about the flexibility of different parts of the molecule, such as the phenyl ring and the ethylamine substituent, which is crucial for understanding its interactions with other molecules.

By integrating experimental data with these powerful computational techniques, a comprehensive and detailed picture of this compound can be developed, advancing its use in scientific research.

Emerging Trends and Future Research Directions

Green Chemistry Principles in the Synthesis of Halogenated Chiral Amines

Green chemistry emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The synthesis of complex molecules like halogenated chiral amines is increasingly being viewed through the lens of these principles to enhance sustainability. sigmaaldrich.com

Key green chemistry principles applicable to the synthesis of compounds such as (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine include:

Prevention of Waste : It is more desirable to prevent the formation of waste than to treat it after it has been created. yale.eduacs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org For example, catalytic hydrogenation for amine synthesis has a 100% atom economy, making it superior to methods that use stoichiometric reagents. acs.org

Less Hazardous Chemical Syntheses : Synthetic routes should be designed to use and generate substances with minimal toxicity to humans and the environment. epa.govsigmaaldrich.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or replaced with safer alternatives, such as water or supercritical fluids. yale.eduopcw.org

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are effective in small amounts and can facilitate a reaction multiple times, reducing waste. yale.eduepa.gov

Reduce Derivatives : Unnecessary steps involving blocking groups or protection/deprotection should be avoided, as they require additional reagents and generate waste. yale.eduacs.org

The application of these principles is driving research into enzymatic reactions and catalytic asymmetric hydrogenations, which offer highly selective and environmentally benign routes to chiral amines.

Table 1: The 12 Principles of Green Chemistry

| Principle Number | Principle Name | Brief Description |

| 1 | Prevention | Better to prevent waste than to treat it. |

| 2 | Atom Economy | Maximize the incorporation of all reactant materials into the final product. |

| 3 | Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. |

| 4 | Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. |

| 5 | Safer Solvents and Auxiliaries | Make auxiliary substances unnecessary or use innocuous ones. |

| 6 | Design for Energy Efficiency | Minimize energy requirements; conduct synthesis at ambient temperature and pressure if possible. |

| 7 | Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. |

| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization. |

| 9 | Catalysis | Catalytic reagents are superior to stoichiometric reagents. |

| 10 | Design for Degradation | Products should break down into innocuous products at the end of their function. |

| 11 | Real-time Analysis for Pollution Prevention | Develop analytical methods for real-time monitoring to prevent pollution. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and forms that minimize the potential for chemical accidents. |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of enantiomerically pure chiral amines is a significant focus in organic chemistry, with transition metal-catalyzed asymmetric hydrogenation being a key method. nih.govacs.org Recent advancements have been driven by the development of new chiral ligands and metal catalysts that offer high activity and selectivity. nih.gov

For the synthesis of this compound, novel catalytic systems are being explored to improve reaction efficiency. These include:

Iridium-based Catalysts : Iridium complexes, particularly with chiral phosphine (B1218219) ligands, have shown outstanding performance in the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. nih.govacs.org

Nickel-Catalyzed Systems : A recently developed method involves the nickel(0)-catalyzed enantioselective addition of styrenes to aldimines, enabled by chiral spiro monophosphine ligands. This approach provides an atom-economical way to construct chiral allylic amines. acs.org

Photoredox and Enzymatic Catalysis : An innovative approach combines visible light-driven photoredox catalysis with enzymatic catalysis in a cyclic reaction network. rsc.orgresearchgate.net In this system, a photosensitizer reduces an imine to a racemic amine, while an enzyme selectively oxidizes one enantiomer back to the imine, resulting in a high yield of the desired enantioenriched amine. rsc.orgresearchgate.net

These advanced catalytic systems are crucial for synthesizing structurally complex chiral amines like this compound with high purity and yield, which is essential for its potential applications.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of AI in the synthesis of this compound can offer several advantages:

Reaction Prediction : AI algorithms can analyze vast chemical databases to predict the most efficient synthetic routes and reaction conditions, reducing the need for extensive trial-and-error experimentation. mindmapai.appnih.gov

Optimization of Conditions : Machine learning models can fine-tune reaction parameters such as catalyst choice, solvent, temperature, and pressure to maximize yield and selectivity. pharmafeatures.combeilstein-journals.org This is particularly valuable for complex, multi-variable reactions often required for synthesizing halogenated chiral amines.

Automation : AI-driven platforms can be integrated with robotic systems to automate the entire synthesis process, from planning to execution and analysis. This accelerates the discovery and development of new molecules and materials. mindmapai.apppharmafeatures.com

Table 2: Applications of AI/ML in Chemical Synthesis

| Application Area | Description | Potential Impact |

| Retrosynthetic Analysis | Deconstructs complex target molecules into simpler, available starting materials to design efficient synthesis plans. mindmapai.app | Accelerates the design of novel synthetic routes. |

| Forward Synthesis Prediction | Forecasts the products, yields, and potential side reactions of a chemical transformation. mindmapai.appnih.gov | Improves the success rate of reactions and minimizes waste. |

| Reaction Optimization | Fine-tunes reaction conditions (temperature, solvent, catalyst) to maximize performance metrics like yield and selectivity. beilstein-journals.orgnih.gov | Enhances efficiency and reduces the cost of synthesis. |

| Process Automation | Integrates with robotic platforms to enable high-throughput experimentation and automated synthesis. mindmapai.apppharmafeatures.com | Increases the speed of discovery and improves reproducibility. |

Exploration of New Synthetic Utilities and Expanding Horizons for this compound

The unique structural features of this compound—a chiral center, a brominated site for cross-coupling reactions, and fluorine atoms that can modify electronic properties—make it a valuable building block for a range of applications.

While this specific molecule is a niche compound, its parent structure, 4-bromo-2,6-difluoroaniline (B33399), is a versatile intermediate in the synthesis of materials for organic electronics. ossila.com The functionalities of this aniline derivative are used in:

Palladium-catalyzed coupling reactions via the bromo-substituent to expand molecular size. ossila.com

Nucleophilic reactions using the amine group. ossila.com

Modulating molecular orbital energy levels through the fluoro-substituents. ossila.com

Based on these properties, the potential future applications for this compound are being explored in several areas:

Pharmaceuticals : The specific stereochemistry of the (S)-enantiomer is often crucial for targeted binding to biological receptors, making it a candidate for the development of new drugs. The halogen atoms can enhance metabolic stability and membrane permeability.

Chiral Ligands : The chiral amine can serve as a precursor for novel ligands used in asymmetric catalysis, helping to create other enantiomerically pure compounds.

Advanced Materials : As a derivative of a building block used in OLEDs and perovskite solar cells, this compound could be used to create new chiral materials with unique photophysical or electronic properties. ossila.com

Ongoing research is focused on unlocking the full potential of this and similar halogenated chiral amines, expanding their utility beyond traditional applications and into new frontiers of science and technology.

Q & A

Q. What are the recommended safety protocols for handling (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear protective goggles, gloves, lab coats, and respirators to avoid skin contact and inhalation. Ethanolamine derivatives often exhibit irritant properties, as noted for structurally similar compounds in safety guidelines .

- Waste Management : Segregate chemical waste and collaborate with certified hazardous waste disposal services to mitigate environmental contamination. This aligns with protocols for brominated fluorophenyl intermediates .

- Emergency Measures : Maintain neutralizing agents (e.g., activated carbon) for spills, and ensure fume hoods are used during synthesis or purification steps .

Q. How can researchers synthesize this compound with high enantiomeric purity?

Methodological Answer:

- Intermediate Preparation : Start with 4-bromo-2,6-difluoroaniline (purity >98%, CAS 67567-26-4) , and employ reductive amination using a chiral catalyst (e.g., (R)- or (S)-BINAP) to introduce the ethanamine moiety.

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to isolate the (S)-enantiomer. Purity validation via polarimetry or LC-MS is critical, as demonstrated for analogous compounds .

- Yield Optimization : Adjust reaction temperature (e.g., 0–5°C for ketone reduction) and solvent polarity (e.g., THF/MeOH mixtures) to minimize racemization .

Q. What analytical techniques are validated for characterizing this compound?

Methodological Answer:

- Structural Elucidation :

- Purity Assessment :

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with serotonin receptors?

Methodological Answer:

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of 5-HT receptors. The (S)-enantiomer’s bromo and fluoro substituents may exhibit steric and electronic complementarity to hydrophobic receptor pockets .

- Functional Assays : Compare cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with 5-HT receptors. NBOMe analogs (e.g., 25B-NBOMe) show enantiomer-dependent potency differences .

- Data Interpretation : Correlate binding affinity (K) with computational models to identify critical halogen-π interactions .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

Methodological Answer:

- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor phase I metabolites via LC-HRMS (e.g., demethylation or hydroxylation products) .

- Metabolite Identification : Use MS/MS fragmentation to distinguish between N-dealkylation (m/z 180.05) and defluorination (m/z 232.97) pathways .

- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic contributions .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated ethanamine derivatives?

Methodological Answer:

- Data Harmonization : Re-evaluate assay conditions (e.g., cell lines, incubation times) across studies. For example, NBOMe compounds show variable EC values depending on assay temperature and buffer pH .

- Structural Analog Comparison : Cross-reference with 4-bromo-2,5-dimethoxyphenethylamine analogs to isolate substituent-specific effects (e.g., fluorine’s electron-withdrawing impact) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables like purity (>95% vs. <90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.